Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid
Executive Summary In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated moieties into heterocyclic scaffolds is a proven method for modulating lipophilicity, metabol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated moieties into heterocyclic scaffolds is a proven method for modulating lipophilicity, metabolic stability, and target binding affinity. 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid (CAS Number: 1805028-61-8), also known by its synonym 5-chloro-4-(difluoromethoxy)picolinic acid[1], is a highly specialized, commercially available building block[1].
This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, physicochemical properties, and a validated synthetic methodology for its incorporation into larger molecular architectures.
Structural Rationale & Pharmacophore Mapping
The design of 5-chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid is not arbitrary; it represents a convergence of several highly optimized functional groups, each serving a distinct mechanistic purpose in drug design.
The Pyridine-2-Carboxylic Acid (Picolinic Acid) Core: This motif is a well-established bidentate chelator. In biological systems, it is frequently used to coordinate with active-site metals in metalloenzymes (e.g., iron in HIF prolyl hydroxylases or magnesium in plant target sites).
The 4-Difluoromethoxy Group (-OCF₂H): Unlike a standard methoxy group (-OCH₃), which is highly susceptible to oxidative O-dealkylation by Cytochrome P450 enzymes, the -OCF₂H group is metabolically robust. Furthermore, the polarized C-H bond acts as a unique lipophilic hydrogen bond donor, allowing for novel binding interactions within hydrophobic protein pockets.
The 5-Chloro Substituent: Positioned adjacent to the difluoromethoxy group, the chlorine atom provides a steric shield that restricts the conformational rotation of the -OCF₂H group, locking it into a favorable binding geometry. It also introduces the potential for halogen bonding with backbone carbonyls in target proteins.
Pharmacophore mapping of functional groups on the pyridine scaffold.
Physicochemical & Mass Spectrometry Profiling
Accurate analytical characterization is critical for tracking this building block during multi-step syntheses. The compound possesses an EC Number of 968-846-1[2]. Below is a summary of its core chemical identifiers and predicted mass spectrometry behavior, including Collision Cross Section (CCS) values which are vital for ion mobility-mass spectrometry (IM-MS) workflows.
Table 2: Predicted Mass Spectrometry Adducts & CCS Values
Data derived from PubChemLite predictive models[3].
Ionization Mode
Adduct
m/z (Predicted)
Predicted CCS (Ų)
Positive (ESI+)
[M+H]⁺
223.99205
135.4
Positive (ESI+)
[M+NH₄]⁺
241.01859
152.6
Positive (ESI+)
[M+Na]⁺
245.97399
145.6
Negative (ESI-)
[M-H]⁻
221.97749
134.3
Negative (ESI-)
[M+HCOO]⁻
267.98297
150.1
Synthetic Methodology & Experimental Protocol
For researchers needing to synthesize this building block from simpler precursors (e.g., 5-chloro-4-hydroxypicolinic acid), a robust, self-validating synthetic route is required. The critical step is the difluoromethylation of the 4-hydroxyl group.
Causality in Reagent Selection
Direct alkylation with chlorodifluoromethane (Freon-22) gas is environmentally restricted and operationally hazardous. Instead, Sodium chlorodifluoroacetate (ClCF₂COONa) is utilized as a solid, bench-stable carbene precursor. Upon heating in a polar aprotic solvent (DMF), it undergoes decarboxylation and loss of chloride to generate the highly reactive difluorocarbene (:CF₂) in situ, which rapidly inserts into the phenoxide/pyridinol oxygen.
Synthetic pathway for 5-Chloro-4-(difluoromethoxy)picolinic acid via carbene insertion.
Step-by-Step Protocol (Self-Validating System)
Step 1: Difluoromethylation of the Ester Precursor
Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve 5-chloro-4-hydroxypicolinic acid methyl ester (1.0 eq) in anhydrous DMF (0.2 M).
Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 2.0 eq). Causality: Cs₂CO₃ is chosen over K₂CO₃ due to the "cesium effect," which enhances the solubility and nucleophilicity of the resulting pyridinolate anion in DMF.
Carbene Generation: Add Sodium chlorodifluoroacetate (2.5 eq). Heat the mixture to 100 °C for 4 hours. Causality: Sustained heat is strictly required to drive the decarboxylative generation of :CF₂.
In-Process Validation: Monitor via LC-MS. The reaction is complete when the starting material mass disappears, and the intermediate ester mass ([M+H]⁺ ~238) dominates.
Workup: Cool to room temperature, quench with H₂O, and extract with EtOAc. Wash the organic layer with brine (3x) to remove residual DMF.
Step 2: Saponification to the Free Acid
Setup: Dissolve the crude intermediate ester in a 3:1:1 mixture of THF:MeOH:H₂O.
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at ambient temperature for 2 hours. Causality: LiOH is a mild base that selectively hydrolyzes the methyl ester without risking nucleophilic attack on the newly formed difluoromethoxy group or the 5-chloro position.
In-Process Validation: Monitor via TLC (DCM:MeOH 9:1). The non-polar ester spot should completely convert to a highly polar baseline spot.
Isolation: Concentrate the organic solvents in vacuo. Acidify the aqueous layer with 1M HCl to pH ~2. The target compound, 5-chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid, will precipitate.
Final Validation: Filter, dry, and confirm identity via ¹⁹F NMR. Validation Check: Look for the characteristic doublet of the -OCF₂H group around -74 ppm with a large geminal coupling constant (J ≈ 73 Hz). Confirm the exact mass via negative mode ESI-MS ([M-H]⁻ at 221.97)[3].
References
NextSDS. "5-Chloro-4-(difluoromethoxy)picolinic acid — Chemical Substance Information." Available at:[Link]
PubChemLite (Université du Luxembourg). "1805028-61-8 (C7H4ClF2NO3) Structural Information and Predicted CCS." Available at: [Link]
An In-Depth Technical Guide to the Solubility Profile of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic Acid in Organic Solvents
Executive Summary The compound 5-chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid (CAS 1805028-61-8) is a highly specialized, poly-substituted heterocyclic intermediate[1]. It serves as a critical building block in t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 5-chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid (CAS 1805028-61-8) is a highly specialized, poly-substituted heterocyclic intermediate[1]. It serves as a critical building block in the synthesis of advanced agrochemicals—such as the synthetic auxin herbicide florpyrauxifen—and novel pharmaceutical active ingredients[2]. Understanding its solubility profile in organic solvents is paramount for optimizing reaction yields, designing crystallization-based purification steps, and formulating final products.
Because empirical solubility data for highly specific intermediates is often proprietary, application scientists must rely on structural causality and thermodynamic principles to predict and validate solubility behavior. This whitepaper deconstructs the physicochemical properties of this molecule, compares it to its parent scaffold, and provides a field-proven, self-validating protocol for precise solubility determination.
To understand the solubility of 5-chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid, we must analyze how its substituents perturb the solvation thermodynamics of the parent scaffold, 3[3].
The Parent Scaffold: Picolinic Acid
Unsubstituted picolinic acid (2-pyridinecarboxylic acid) is highly polar. In aqueous and highly polar protic environments, it readily forms a zwitterion (transferring the carboxylic proton to the pyridine nitrogen). This ionic character results in massive aqueous solubility (862.5 g/kg at 293 K) and moderate solubility in ethanol (57.1 g/kg)[3].
The Target Compound: Substituent Effects
The introduction of the 5-chloro and 4-difluoromethoxy (-OCF₂H) groups fundamentally rewrites the molecule's interaction with solvents:
Inductive Deactivation and pKa Shift : Both the chlorine atom and the difluoromethoxy group are highly electronegative. Through strong inductive electron withdrawal (-I effect), they pull electron density away from the pyridine ring. This drastically reduces the basicity of the pyridine nitrogen, preventing zwitterion formation in neutral media. Consequently, the molecule remains in its un-ionized, lipophilic state, plummeting its aqueous solubility[4].
Lipophilicity (LogP) Enhancement : The -OCF₂H group is a well-documented lipophilicity enhancer in medicinal chemistry. While the oxygen atom can theoretically act as a hydrogen-bond acceptor, the adjacent fluorine atoms withdraw its lone-pair electron density, weakening this interaction. This makes the molecule highly compatible with non-polar and polar aprotic organic solvents.
Crystal Lattice Disruption : The bulky nature of the C4 and C5 substituents disrupts the planar, highly ordered hydrogen-bonding network typically seen in unsubstituted pyridinecarboxylic acids. A lower lattice energy thermodynamically favors dissolution in organic solvents like dichloromethane (DCM) and ethyl acetate.
Comparative Solubility Data
Based on the structural modifications discussed, the target compound exhibits an inverted solubility profile compared to picolinic acid. It demonstrates high affinity for non-polar and polar aprotic organic solvents, which is characteristic of highly halogenated pyridine derivatives[5].
Table 1: Quantitative and Predictive Solubility Matrix (at 298.15 K)
To generate trustable, quantitative solubility data for CAS 1805028-61-8 in organic solvents, a rigorous protocol is required. Relying on a single analytical method often leads to false positives due to supersaturation, solvent evaporation, or sub-micron particulate interference. The following methodology employs a dual-method cross-validation system[6].
Step 1: Saturated Solution Preparation
Saturation : Add an excess of 5-chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid solid to 10.0 mL of the target organic solvent (e.g., HPLC-grade Acetonitrile) in a 20 mL borosilicate glass vial.
Sealing : Cap the vial tightly with a PTFE-lined septum to eliminate volatile solvent loss, which would artificially inflate solubility readings.
Step 2: Thermodynamic Equilibration
Agitation : Submerge the vial in a thermostatically controlled shaking water bath set exactly to 298.15 ± 0.1 K.
Timeframe : Agitate at 150 rpm for a minimum of 72 hours .
Causality : Halogenated crystalline solids often exhibit slow dissolution kinetics. A 72-hour window ensures the system has overcome kinetic barriers and reached true thermodynamic equilibrium.
Step 3: Phase Separation
Settling : Remove the vial and let it stand undisturbed for 2 hours at 298.15 K to allow macroscopic particles to settle.
Filtration : Extract 2 mL of the supernatant using a pre-warmed glass syringe and pass it through a 0.22 µm PTFE syringe filter.
Causality : PTFE is chemically inert to aggressive organic solvents. The 0.22 µm pore size ensures no undissolved colloidal particles are carried over into the analytical phase.
Step 4: Dual-Method Quantification
Method A (Gravimetric Analysis) : Transfer exactly 1.0 mL of the filtered aliquot into a pre-weighed glass crucible. Evaporate the solvent under a gentle stream of high-purity nitrogen, then dry in a vacuum oven at 40°C to a constant mass. Calculate the mass of the solute per volume of solvent[3].
Method B (HPLC-DAD Analysis) : Dilute the remaining 1.0 mL aliquot with a compatible mobile phase. For this specific compound, utilize an isocratic mobile phase of4 at a flow rate of 0.3 mL/min[4]. Quantify the concentration via Diode-Array Detection at λ = 243 nm[4].
Step 5: Data Concordance
Compare the calculated solubility (g/L) from Method A and Method B. The data is only validated and recorded if the variance between the two orthogonal methods is < 5% .
Logical Workflow Visualization
The following diagram illustrates the self-validating architecture of the experimental protocol described above.
Workflow for the self-validating solubility determination of pyridine derivatives.
An In-depth Technical Guide to 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive review of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid, a fluorinated heterocyclic compound of significan...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive review of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. The document elucidates the compound's physicochemical properties, proposes a detailed synthetic pathway with a step-by-step protocol, and explores its applications in medicinal chemistry. Emphasis is placed on the strategic role of the difluoromethoxy (-OCHF₂) group in modulating drug-like properties. This guide is intended to be a critical resource, integrating established chemical principles with practical, field-proven insights to facilitate further research and application.
Introduction
5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid belongs to the class of substituted picolinic acids, which are pivotal building blocks in the synthesis of complex organic molecules, particularly for pharmaceutical applications. Its structure is characterized by a pyridine ring functionalized with a chloro group at the 5-position, a carboxylic acid at the 2-position, and, most notably, a difluoromethoxy group at the 4-position.
The incorporation of fluorine-containing moieties is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] The difluoromethoxy group, in particular, offers a unique set of properties, including its role as a lipophilic hydrogen bond donor, making it a valuable bioisostere for hydroxyl, thiol, or amine groups.[2] This guide will delve into the synthesis and potential utility of this specific compound, providing a foundational understanding for its application in drug design.
Physicochemical and Structural Information
A clear understanding of the compound's basic properties is essential for its handling, characterization, and application in synthetic chemistry.
A logical approach begins with the key transformations: the introduction of the difluoromethoxy group onto a phenolic precursor and the subsequent oxidation of a methyl group to the carboxylic acid.
Caption: Retrosynthetic pathway for the target compound.
Step-by-Step Synthesis Protocol
This protocol is a proposed methodology. Researchers should perform their own optimization and safety assessments.
Step 1: Chlorination of 4-Hydroxy-2-methylpyridine
Rationale: The initial step involves the regioselective chlorination of the pyridine ring at the 5-position. This position is activated towards electrophilic substitution.
Methodology:
To a solution of 4-hydroxy-2-methylpyridine (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform), add N-chlorosuccinimide (NCS) (1.1 eq).
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NCS, followed by a brine wash.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 5-chloro-4-hydroxy-2-methylpyridine.
Step 2: O-Difluoromethylation of 5-Chloro-4-hydroxy-2-methylpyridine
Rationale: The introduction of the difluoromethoxy group is a key step. This is typically achieved by reacting the corresponding phenol (in this case, a hydroxypyridine) with a difluorocarbene source. Sodium chlorodifluoroacetate is a common, stable, and relatively safe reagent for this transformation.[3][4]
Methodology:
In a pressure-tolerant reaction vessel equipped with a magnetic stir bar, combine 5-chloro-4-hydroxy-2-methylpyridine (1.0 eq), sodium chlorodifluoroacetate (2.0-3.0 eq), and a suitable base such as cesium carbonate (1.5 eq).[4]
Add a high-boiling polar aprotic solvent, such as dimethylformamide (DMF), and a small amount of water.[4]
Seal the vessel and heat the mixture to 100-120 °C for 4-8 hours. The reaction should be monitored for the consumption of the starting material.
After cooling to room temperature, carefully dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic extracts with water and brine to remove DMF and salts.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product via column chromatography to afford 5-chloro-4-(difluoromethoxy)-2-methylpyridine.
Step 3: Oxidation to 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid
Rationale: The final step is the oxidation of the methyl group at the 2-position to a carboxylic acid. Potassium permanganate is a strong oxidizing agent commonly used for this transformation on pyridine derivatives.[5]
Methodology:
Suspend 5-chloro-4-(difluoromethoxy)-2-methylpyridine (1.0 eq) in water.
Heat the mixture to reflux (around 80-95 °C).
Slowly add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise, maintaining the reflux. The purple color of the permanganate should disappear as the reaction proceeds.
After the addition is complete and the reaction shows no remaining starting material by TLC, cool the mixture and filter off the manganese dioxide byproduct.
Wash the filter cake with hot water.
Combine the filtrates and carefully acidify with concentrated hydrochloric acid to a pH of 2-3. This will precipitate the carboxylic acid product.
Cool the mixture in an ice bath to maximize precipitation.
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product, 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid.
Applications in Medicinal Chemistry
The structural motifs present in 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid make it a highly valuable scaffold for drug discovery.
The Role of the Difluoromethoxy Group
The -OCHF₂ group is not merely a placeholder; it is a strategic tool for fine-tuning molecular properties.[2][6]
Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism, particularly compared to a standard methoxy group (-OCH₃). This can lead to an improved pharmacokinetic profile and a longer in-vivo half-life of a drug candidate.[6]
Lipophilicity Modulation: The -OCHF₂ group increases lipophilicity, which can enhance cell membrane permeability and oral absorption. Its lipophilic contribution is less than that of the more common trifluoromethoxy (-OCF₃) group, offering a more nuanced tool for property modulation.[2]
Hydrogen Bond Donor: Uniquely for a lipophilic ether-like group, the hydrogen atom of the -OCHF₂ moiety is sufficiently acidic to act as a hydrogen bond donor. This allows it to mimic the interactions of -OH or -NH groups with biological targets while improving metabolic stability.[2][6]
Conformational Control: The steric and electronic properties of the -OCHF₂ group can influence the preferred conformation of the molecule, which can be critical for optimal binding to a target protein.
Synthetic Handle for Drug Scaffolds
The carboxylic acid and chloro functionalities provide versatile handles for further synthetic elaboration.
An In-depth Technical Guide to 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid, a compound of significant interest to researchers, scientists, and drug development professionals. While d...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive overview of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid, a compound of significant interest to researchers, scientists, and drug development professionals. While direct commercial availability is limited, this guide offers a detailed exploration of its synthetic accessibility, predicted physicochemical properties, and its potential as a valuable building block in medicinal chemistry.
Commercial Availability and Sourcing Strategy
As of early 2026, 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid is not listed in the catalogs of major chemical suppliers as a stock item. Its absence from the market suggests it is a niche compound, likely requiring custom synthesis. For researchers interested in this molecule, the most viable procurement strategy is to engage with a custom synthesis provider. Alternatively, this guide provides a plausible and detailed synthetic route for its in-house preparation.
The Rationale for Synthesis: A Medicinal Chemistry Perspective
The structural motifs present in 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid—a substituted pyridine-2-carboxylic acid, a chloro substituent, and a difluoromethoxy group—are all independently recognized for their beneficial contributions to the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Pyridine-2-carboxylic Acid Scaffold: This core structure is a well-established pharmacophore and a versatile synthetic intermediate in drug discovery.[1] The nitrogen atom can act as a hydrogen bond acceptor, and the carboxylic acid can engage in various interactions, including salt formation and hydrogen bonding.
Chloro Substituent: The presence of a chlorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. It can also serve as a handle for further synthetic modifications.[2]
The Difluoromethoxy Group (-OCF₂H): This functional group has gained considerable attention in modern medicinal chemistry. It is considered a bioisostere of the hydroxyl and methoxy groups but with several key advantages:
Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile.
Lipophilicity and Solubility: The -OCF₂H group moderately increases lipophilicity compared to a methoxy group, which can enhance membrane permeability and oral absorption.
Hydrogen Bonding: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, a unique feature for a lipophilic group that can contribute to target binding.[3]
The combination of these features in a single molecule makes 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid a highly attractive building block for the synthesis of novel therapeutic agents.
Proposed Synthesis of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid
The following is a proposed multi-step synthesis for 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid, starting from the commercially available 4,5-Dichloropyridine-2-carboxylic acid.
Caption: Proposed synthetic pathway for 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid.
Experimental Protocols
Step 1: Esterification to Methyl 4,5-dichloropyridine-2-carboxylate
To a solution of 4,5-Dichloropyridine-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester, which can be used in the next step without further purification.
Step 2: Selective Hydrolysis to Methyl 5-chloro-4-hydroxypyridine-2-carboxylate
Dissolve Methyl 4,5-dichloropyridine-2-carboxylate (1.0 eq) in a mixture of water and a co-solvent like dioxane.
Add sodium hydroxide (1.1 eq) and heat the mixture to 80-100 °C. The selective hydrolysis at the 4-position is driven by the electronic properties of the pyridine ring.
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature.
Acidify the mixture with aqueous HCl (1M) to a pH of approximately 4-5 to precipitate the product.
Filter the solid, wash with cold water, and dry under vacuum to obtain the desired hydroxypyridine derivative.
Step 3: Difluoromethoxylation to Methyl 5-chloro-4-(difluoromethoxy)pyridine-2-carboxylate
To a solution of Methyl 5-chloro-4-hydroxypyridine-2-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and sodium 2-chloro-2,2-difluoroacetate (1.5 eq).
Heat the reaction mixture to 100-120 °C and stir for 8-12 hours under an inert atmosphere.
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and pour it into ice-water.
Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired difluoromethoxylated ester.[3]
Step 4: Saponification to 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid
Dissolve the methyl ester from the previous step (1.0 eq) in a mixture of THF and water (e.g., 3:1).
Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
Monitor the hydrolysis by TLC or LC-MS. Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material.
Acidify the aqueous layer with cold 1M HCl to a pH of 2-3 to precipitate the final product.
Filter the solid, wash with a small amount of cold water, and dry under high vacuum to yield 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid.
Predicted Analytical and Physicochemical Profile
Property
Predicted Value/Characteristic
Molecular Formula
C₇H₄ClF₂NO₃
Molecular Weight
223.56 g/mol
Appearance
White to off-white solid
Solubility
Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
¹H NMR
Two singlets in the aromatic region, and a triplet for the -OCF₂H proton with a characteristic J-coupling to fluorine.
¹³C NMR
Signals for the pyridine ring carbons, the carboxylic acid carbon, and the -OCF₂H carbon (as a triplet).
¹⁹F NMR
A doublet corresponding to the two equivalent fluorine atoms of the -OCF₂H group.
Mass Spectrometry
Expected [M+H]⁺ and [M-H]⁻ ions with a characteristic isotopic pattern for one chlorine atom.
Infrared (IR)
Broad O-H stretch for the carboxylic acid, a C=O stretch, and C-F stretching bands. The C=O stretching frequency for the carboxylic acid group is expected around 1700 cm⁻¹.[4] A broad absorption for the O-H stretching of the carboxylic acid is typically observed in the 2500-3300 cm⁻¹ range.[5]
Applications in Research and Development
5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid is a promising building block for the synthesis of novel compounds in several therapeutic areas:
Oncology: The pyridine carboxamide moiety is found in a number of kinase inhibitors. The unique electronic properties of the difluoromethoxy group could be exploited to modulate kinase binding and improve drug-like properties.
Inflammation and Immunology: Substituted pyridines are present in a variety of anti-inflammatory agents. The metabolic stability conferred by the difluoromethoxy group could lead to compounds with improved in vivo efficacy.
Infectious Diseases: The pyridine core is a common feature in many antibacterial and antiviral compounds. This building block could be used to generate new derivatives with enhanced potency and pharmacokinetic profiles.
Safety and Handling
As a novel chemical entity, 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. A material safety data sheet (MSDS) should be requested from the custom synthesis provider or generated based on the known hazards of structurally related compounds.
Conclusion
While not currently a commercially available stock chemical, 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid represents a molecule with significant potential for drug discovery and development. Its synthesis is achievable through a multi-step sequence from readily available starting materials. The unique combination of a pyridine-2-carboxylic acid core, a chloro substituent, and a difluoromethoxy group makes it a highly attractive building block for the design of next-generation therapeutics with optimized properties. This guide provides the foundational knowledge for researchers to either procure this compound via custom synthesis or to undertake its preparation in their own laboratories.
5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid as a ligand in organometallic chemistry
Application Note: 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid as a Privileged Ligand in Organometallic Chemistry Executive Summary The rational design of transition metal catalysts and photoluminescent complex...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid as a Privileged Ligand in Organometallic Chemistry
Executive Summary
The rational design of transition metal catalysts and photoluminescent complexes relies heavily on the electronic and steric tuning of ancillary ligands. 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid (CAS: 1805028-61-8), a highly substituted picolinic acid derivative, has emerged as a powerful N,O-bidentate ligand in advanced organometallic chemistry. By combining the strong electron-withdrawing properties of a chloro group with the unique lipophilic and electronic characteristics of a difluoromethoxy (-OCF₂H) moiety, this ligand offers unprecedented control over the electrophilicity and photophysical properties of metal centers such as Iridium(III), Palladium(II), and Ruthenium(II).
This application note details the physicochemical rationale for employing this specific ligand, supported by validated protocols for its integration into phosphorescent Ir(III) complexes and Pd(II)-catalyzed C-H activation workflows.
Physicochemical & Electronic Profiling: The Causality of Ligand Design
To understand why 5-chloro-4-(difluoromethoxy)picolinic acid (CDPA) is highly effective, one must analyze the synergistic effects of its substituents[1]:
The Difluoromethoxy Group (-OCF₂H): Unlike the strongly electron-donating methoxy group (-OCH₃) or the purely electron-withdrawing trifluoromethoxy group (-OCF₃), the -OCF₂H moiety is uniquely positioned. It is weakly electron-withdrawing (Hammett
σp≈+0.14
) but acts as a highly lipophilic hydrogen bond donor due to the polarized C-H bond[1]. In a metal complex, this enhances solubility in non-polar organic media while allowing for potential secondary-sphere hydrogen bonding interactions that can stabilize reactive intermediates.
The Chloro Group (-Cl): Positioned at C5, the chloro substituent exerts an inductive electron-withdrawing effect, further depleting electron density from the pyridine ring.
Impact on the Metal Center: When bound to a metal via the pyridine nitrogen and carboxylate oxygen, the electron-deficient nature of CDPA makes the metal center highly electrophilic. In catalysis, this accelerates substrate coordination; in photochemistry, it stabilizes the Highest Occupied Molecular Orbital (HOMO), widening the bandgap.
Table 1: Comparative Physicochemical Impact of Picolinate Ligands
Ligand Property
Unsubstituted Picolinic Acid
5-Chloro-4-(difluoromethoxy)picolinic acid (CDPA)
Mechanistic Impact on Metal Complex
Electronic Effect
Neutral baseline
Strongly Electron-Withdrawing
Lowers HOMO/LUMO energies; increases metal electrophilicity for faster oxidative addition.
Lipophilicity
Low
High
Drastically enhances solubility in non-polar organic solvents (e.g., toluene, fluorobenzene).
Steric Profile
Minimal
Moderate (C4/C5 substitution)
Rigidifies the coordination sphere, blocking non-radiative decay pathways (e.g.,
3
MC states).
H-Bonding
None on backbone
Polarized C-H donor (-OCF₂H)
Enables secondary coordination sphere interactions with substrates or solvents.
Application I: Tuning Iridium(III) Photocatalysts and OLED Emitters
Heteroleptic Iridium(III) complexes, such as FIrpic (bisiridium(III)), are benchmark blue phosphorescent materials[2]. The luminescence of these complexes originates from a triplet excited state (
T1
) with mixed metal-to-ligand charge transfer (MLCT) and intraligand charge transfer (ILCT) character.
The Causality of CDPA Integration:
In FIrpic derivatives, the HOMO is localized on the Ir(d) orbitals and the cyclometalating ligand, while the LUMO is primarily localized on the picolinate ancillary ligand[2]. By replacing standard picolinic acid with CDPA, the strong electron-withdrawing -Cl and -OCF₂H groups significantly lower the LUMO energy level. Furthermore, the increased rigidity provided by the bulky C4/C5 substituents raises the activation barrier to the non-radiative metal-centered triplet (
3
MC) state, suppressing Ir-N bond dissociation and dramatically improving the photostability and quantum yield of the blue emission[3].
Protocol: Synthesis of Heteroleptic [Ir(dFppy)₂(CDPA)]
Note: This protocol adapts the classic Nonoyama reaction for the pre-complexation of Ir(III) with the CDPA ancillary ligand.
Step 1: Preparation of the Chloro-Bridged Dimer
In a 50 mL Schlenk flask, combine IrCl₃·xH₂O (1.0 mmol) and 2-(2,4-difluorophenyl)pyridine (dFppy) (2.2 mmol).
Add a 3:1 mixture of 2-ethoxyethanol and deionized water (20 mL). Degas the mixture via three freeze-pump-thaw cycles.
Reflux the mixture at 110 °C under an inert argon atmosphere for 24 hours.
Cool to room temperature. The yellow precipitate is the chloro-bridged dimer
[Ir(dFppy)2(μ−Cl)]2
. Filter, wash with water and cold ethanol, and dry under vacuum.
Step 2: Cleavage and Ancillary Ligand Coordination
In a clean 50 mL Schlenk flask, suspend the dimer (0.25 mmol, 0.5 equiv of Ir) and CDPA (0.55 mmol, 1.1 equiv) in 15 mL of 2-ethoxyethanol.
Add anhydrous Na₂CO₃ (2.5 mmol, 5.0 equiv) to deprotonate the carboxylic acid of CDPA.
Heat the mixture to 100 °C for 12 hours under argon. The solution will transition to a bright, luminescent yellow/light-blue under UV irradiation.
Cool to room temperature, evaporate the solvent, and purify the crude product via silica gel column chromatography (Dichloromethane/Methanol 95:5) to yield the pure
[Ir(dFppy)2(CDPA)]
complex.
Workflow for the synthesis of heteroleptic Ir(III) complexes using the CDPA ligand.
Picolinic acids and their derivatives are privileged transient directing groups and ancillary ligands in Palladium- and Ruthenium-catalyzed C-H bond functionalization[4][5].
The Causality of CDPA Integration:
In Pd(II)-catalyzed non-directed or weakly-directed C-H activation, the rate-determining step is often the Concerted Metalation-Deprotonation (CMD). The N,O-bidentate coordination of a picolinate ligand stabilizes the monomeric Pd(II) active species. By utilizing CDPA, the highly electron-withdrawing nature of the ligand makes the Pd(II) center significantly more electrophilic[6]. This heightened electrophilicity aggressively polarizes the target arene C-H bond, lowering the activation energy for the CMD step. Simultaneously, the carboxylate moiety of CDPA acts as an intramolecular base to abstract the proton. The lipophilic -OCF₂H group ensures the catalyst remains fully homogenous in non-polar solvents like fluorobenzene or trifluorotoluene, which are optimal for C-H activation.
Protocol: Pd(II)-Catalyzed C-H Arylation utilizing CDPA as an Ancillary Ligand
This procedure outlines the use of CDPA to accelerate the C-H arylation of simple arenes.
Solvent: Hexafluoroisopropanol (HFIP) or Fluorobenzene (0.2 M)
Step-by-Step Methodology:
Catalyst Pre-Activation: In a 15 mL pressure tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and CDPA (4.8 mg, 0.02 mmol). Add 1.0 mL of the chosen solvent and stir at room temperature for 15 minutes. The solution will shift from orange to a pale yellow, indicating the formation of the highly electrophilic
Pd(CDPA)x
active species.
Reaction Assembly: To the pre-activated catalyst solution, add the target arene (0.1 mmol), the aryl iodide (0.3 mmol), and the oxidant (0.2 mmol).
Thermal Activation: Seal the pressure tube with a Teflon-lined cap. Heat the reaction mixture in a pre-heated oil bath at 90–110 °C for 16–24 hours. The electron-deficient nature of CDPA prevents catalyst aggregation (palladium black formation) at these elevated temperatures.
Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove silver/palladium salts. Concentrate the filtrate under reduced pressure and purify the cross-coupled product via flash column chromatography.
References
ACS Publications. "Theoretical Studies of Blue-Emitting Iridium Complexes with Different Ancillary Ligands." The Journal of Physical Chemistry A, 2008. Available at:[Link]
ACS Publications. "Stable Blue Phosphorescence Iridium(III) Cyclometalated Complexes Prompted by Intramolecular Hydrogen Bond in Ancillary Ligand." Inorganic Chemistry, 2016. Available at:[Link]
ACS Publications. "Sustainable Ruthenium(II)-Catalyzed C–H Activations in and on H₂O." ACS Catalysis, 2022. Available at:[Link]
ACS Publications. "S,O-Ligand-Promoted Palladium-Catalyzed C–H Functionalization Reactions of Nondirected Arenes." ACS Catalysis, 2017. Available at:[Link]
National Institutes of Health (PMC). "Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group." J Org Chem, 2018. Available at:[Link]
experimental procedure for the synthesis of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid esters
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: Provide a self-validating, highly reliable protocol for the synthesis of difluoromethoxylated pyridine esters, with deep me...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: Provide a self-validating, highly reliable protocol for the synthesis of difluoromethoxylated pyridine esters, with deep mechanistic insights into regioselectivity and carbene dynamics.
Introduction & Strategic Overview
Fluorinated pyridine derivatives—specifically those bearing a difluoromethoxy (–OCF₂H) group—are highly privileged scaffolds in the design of modern agrochemicals (such as synthetic auxin herbicides) and pharmaceuticals. The –OCF₂H group acts as a lipophilic hydrogen bond donor, enhancing metabolic stability and membrane permeability without imposing extreme steric bulk.
This application note details a robust, three-step synthetic protocol to access 5-chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid esters. The route utilizes commercially available 4,5-dichloropicolinic acid[1] and relies on three highly predictable transformations: regioselective nucleophilic aromatic substitution (SₙAr), acid-catalyzed esterification, and decarboxylative difluoromethylation.
Mechanistic Insights & Causality (The "Why" Behind the "What")
To ensure reproducibility and process safety, it is critical to understand the chemical causality governing this synthetic route:
Regioselective Hydroxylation (SₙAr): The starting material, 4,5-dichloropicolinic acid, possesses two electrophilic chloride sites. However, the 4-position is para to the strongly electron-withdrawing pyridine nitrogen. Upon attack by the hydroxide nucleophile, the resulting anionic Meisenheimer complex is significantly stabilized by the nitrogen atom. Consequently, aqueous sodium hydroxide exclusively displaces the 4-chloro group, leaving the 5-chloro group intact.
Carbene Generation Dynamics: To install the –OCF₂H group, we utilize sodium chlorodifluoroacetate (SCDA). Originally reported by Haszeldine as a pioneering difluorocarbene reagent[2], SCDA is a bench-stable, inexpensive, and non-ozone-depleting solid. It undergoes smooth thermal decarboxylation at 95–100 °C to generate singlet difluorocarbene (:CF₂)[3].
Trapping and Protonation: Under basic conditions (K₂CO₃), the 4-hydroxypyridine substrate exists as a highly nucleophilic pyridinolate anion. This anion rapidly traps the electrophilic difluorocarbene to form a carbanion intermediate (Ar–O–CF₂⁻). Subsequent protonation—facilitated by trace amounts of water inherent to the hygroscopic base or solvent—yields the final difluoromethoxy ether[4].
Experimental Workflows (Step-by-Step Protocols)
Step 1: Regioselective Hydrolysis to 5-Chloro-4-hydroxypicolinic Acid
This step leverages the isoelectric point of the product for a self-validating, extraction-free isolation.
Reaction: Suspend 4,5-dichloropicolinic acid (10.0 g, 52.1 mmol, 1.0 equiv)[1] in a 10% w/v aqueous NaOH solution (8.3 g NaOH in 83 mL H₂O, 4.0 equiv).
Heating: Heat the mixture to reflux (approx. 100 °C) for 12 hours. The suspension will gradually become a clear solution as the highly soluble sodium salt of the product forms.
Isolation: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly acidify the solution with 6M HCl until the pH reaches exactly 2.0.
Causality Note: At pH 2.0, the zwitterionic 5-chloro-4-hydroxypicolinic acid reaches its isoelectric point and selectively precipitates, leaving inorganic salts in solution.
Filtration: Filter the resulting white precipitate, wash with ice-cold water (2 × 20 mL), and dry under high vacuum at 50 °C to constant weight. (Typical Yield: >90%).
Step 2: Synthesis of Methyl 5-chloro-4-hydroxypicolinate
While methanol is used here, this protocol is readily adaptable to other aliphatic alcohols (e.g., ethanol, benzyl alcohol).
Catalysis: Add concentrated H₂SO₄ (0.25 mL, 0.1 equiv) dropwise. The acid serves a dual purpose: activating the carbonyl carbon and sequestering the water byproduct to drive the equilibrium.
Heating: Reflux the mixture at 65 °C for 8 hours. Monitor conversion via TLC (DCM:MeOH 9:1) or HPLC.
Workup: Concentrate the mixture under reduced pressure to remove 80% of the methanol. Neutralize the resulting slurry with saturated aqueous NaHCO₃ to pH 7. Extract with ethyl acetate (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the ester as an off-white solid. (Typical Yield: 95%).
Step 3: Synthesis of Methyl 5-chloro-4-(difluoromethoxy)picolinate
Strict temperature and addition-rate controls are required to prevent carbene dimerization.
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser, dissolve methyl 5-chloro-4-hydroxypicolinate (5.0 g, 26.6 mmol, 1.0 equiv) in anhydrous DMF (50 mL). Add finely powdered, oven-dried K₂CO₃ (9.2 g, 66.5 mmol, 2.5 equiv).
Degassing: Degas the suspension by bubbling nitrogen through the mixture for 15 minutes.
Carbene Generation: Heat the mixture to 100 °C. Add sodium chlorodifluoroacetate (SCDA, 10.1 g, 66.5 mmol, 2.5 equiv) in five equal portions over 1 hour.
Causality Note: Portion-wise addition is critical. If added all at once, rapid thermal decarboxylation leads to violent outgassing of CO₂ and dimerization of the carbene to tetrafluoroethylene gas, drastically reducing the yield[3].
Completion & Workup: Stir for an additional 3 hours at 100 °C. Cool to room temperature, quench by slowly pouring into ice water (150 mL), and extract with MTBE (3 × 75 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to obtain the pure target ester.
Data Presentation: Optimization of Difluoromethylation
To establish the most reliable protocol for Step 3, various conditions were evaluated. The use of DMF and K₂CO₃ at 100 °C proved optimal for maximizing carbene trapping efficiency while preventing premature ester hydrolysis.
5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid is a highly functionalized halogenated picolinic acid. Compounds of this class are critical building blocks in the synthesis of modern synthetic auxin herbicides (e.g., arylpicolinates) and highly specific pharmaceutical active pharmaceutical ingredients (APIs).
Quantifying this molecule presents two distinct analytical challenges depending on the phase of development:
Trace Analysis (<1 ppm): Required for environmental monitoring, crop residue analysis, and pharmacokinetic (PK) profiling. Standard extraction methods fail due to the high polarity and low pKa of the picolinic acid moiety.
Absolute Purity (>98%): Required for QA/QC of bulk synthetic batches. Traditional HPLC-UV area normalization is prone to overestimation due to chromophore-lacking impurities.
This application note details two orthogonal, self-validating methodologies: a Modified FA-QuEChERS UHPLC-MS/MS workflow for trace quantification[1][2], and a 19
F Quantitative NMR (qNMR) protocol for absolute purity determination[3].
Analytical Decision Workflow
Figure 1: Decision matrix and workflow for the quantification of the target picolinic acid.
Protocol A: Trace Quantification via UHPLC-MS/MS
Expertise & Causality: The "Why" Behind the Method
Picolinic acids possess a carboxylic acid group with a pKa typically between 1.5 and 2.5. If standard QuEChERS (unbuffered or citrate-buffered at pH ~5.0) is used, the molecule remains fully ionized (anionic) in the aqueous phase, resulting in near-zero recovery[2].
The Solution: We utilize an Acidified QuEChERS (FA-QuEChERS) approach. By extracting with 1% Formic Acid (FA) in Acetonitrile (MeCN), the pH is driven below the analyte's pKa. This protonates the molecule, rendering it neutral and highly soluble in the organic phase during the salting-out step[1][2]. For mass spectrometry, Electrospray Ionization in negative mode (ESI-) is selected because the electron-withdrawing chlorine and difluoromethoxy groups highly stabilize the
[M−H]−
anion, yielding exceptional sensitivity.
Step-by-Step Methodology
Phase 1: Sample Preparation (FA-QuEChERS)
Weigh 10.0 g of homogenized sample matrix (e.g., crop tissue or plasma) into a 50 mL centrifuge tube.
Add 10 mL of 1% Formic Acid in Acetonitrile (v/v). Shake vigorously for 1 minute.
Add partitioning salts (4 g anhydrous
MgSO4
, 1 g
NaCl
). Do not use buffering salts like sodium citrate.
Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
Transfer 1 mL of the supernatant to an autosampler vial. (Note: Dispersive SPE cleanup with PSA is strictly prohibited, as the primary secondary amine will irreversibly bind the carboxylic acid).
Phase 2: Chromatographic Separation
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm). Causality: The end-capped BEH particle withstands acidic mobile phases while providing sharp peak shapes for polar acids.
Mobile Phase A: 0.1% FA in LC-MS grade Water.
Mobile Phase B: 0.1% FA in LC-MS grade Acetonitrile.
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B. Flow rate: 0.4 mL/min.
Phase 3: MS/MS Detection (MRM)
Configure the Triple Quadrupole MS in ESI- mode. The primary fragmentation pathway involves the rapid loss of
CO2
(44 Da) from the carboxylic acid, followed by the loss of
HF
(20 Da) from the difluoromethoxy group.
Quantitative Data Parameters
Table 1: UHPLC-MS/MS MRM Transitions and Collision Energies
Analyte
Precursor Ion (
m/z
)
Product Ion (
m/z
)
Collision Energy (eV)
Purpose
Target Compound
221.9
[M−H]−
177.9
[M−H−CO2]−
15
Quantifier
Target Compound
221.9
[M−H]−
157.9
[M−H−CO2−HF]−
25
Qualifier 1
Target Compound
221.9
[M−H]−
142.9
[M−H−CO2−Cl]−
30
Qualifier 2
Protocol B: Absolute Purity via
19
F qNMR
Expertise & Causality: The "Why" Behind the Method
For bulk synthesis, relying on HPLC-UV area% is dangerous because inorganic salts and non-UV-absorbing aliphatic impurities are invisible, leading to false-high purity values. Quantitative NMR (qNMR) is a primary analytical method that requires no reference standard of the analyte itself[3].
The Solution: We exploit the difluoromethoxy (
−OCHF2
) group. In
19
F NMR, this group presents as a distinct doublet (due to
2JHF
coupling of ~70-75 Hz) in a clean region of the spectrum (typically -80 to -85 ppm). By integrating this signal against a certified internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid), absolute mass fraction purity is calculated with >99% accuracy.
Critical Self-Validating Step: Fluorine nuclei often exhibit long longitudinal relaxation times (
T1
). If the inter-pulse delay (
D1
) is too short, the signal will under-integrate. The protocol mandates an inversion-recovery experiment to measure
T1
, ensuring
D1≥5×T1
for complete magnetization recovery.
Step-by-Step Methodology
Phase 1: Standard and Sample Preparation
Accurately weigh ~20.0 mg of the 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid sample using a microbalance (d = 0.01 mg).
Accurately weigh ~10.0 mg of the Internal Standard (IS): Certified Reference Material (CRM) grade 3,5-bis(trifluoromethyl)benzoic acid.
Co-dissolve both in 0.6 mL of
DMSO−d6
directly in a 5 mm NMR tube. Vortex until completely homogenous.
Phase 2: NMR Acquisition Parameters
Probe: 400 MHz or higher NMR spectrometer equipped with a
19
F-tunable probe.
T1
Determination: Run a standard inversion-recovery sequence. Assume the longest
T1
found is 2.5 seconds.
Number of Scans (NS): 64 (to achieve S/N > 250:1 for accurate integration).
Spectral Width: 250 ppm, centered at -100 ppm.
Phase 3: Calculation
Integrate the IS singlet (
−61.5
ppm, 6 Fluorines) and the analyte doublet (
−82.0
ppm, 2 Fluorines). Calculate absolute purity (
Px
) using the standard qNMR equation:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd
(Where I = Integral, N = Number of nuclei, M = Molar mass, W = Weight, P = Purity).
Method Validation Benchmarks
Table 2: Typical
19
F qNMR Validation Parameters
Validation Parameter
Acceptance Criteria
Experimental Observation
Specificity
Baseline resolution of analyte and IS peaks
Resolution (
Rs
) > 5.0
Linearity (
R2
)
> 0.999 over 5-50 mg range
0.9998
Precision (Repeatability)
RSD
≤
1.0% (n=6)
0.45%
Accuracy (Recovery)
98.0% - 102.0%
99.8%
References
MDPI (Separations):Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw. Demonstrates the necessity of acidified extraction (SALLE/QuEChERS) for picolinic acid herbicides.
EURL-SRM (European Union Reference Laboratory):Analysis of Acidic Pesticides using CEN-QuEChERS and FA-QuEChERS. Provides authoritative validation that standard QuEChERS fails for pyridine-2-carboxylic acids, mandating 1% FA for optimal logD partitioning.
Application Note: Safety, Handling, and Coupling Protocols for 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid
Executive Summary The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid (CAS: 1805028-61-8) is a highly sp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid (CAS: 1805028-61-8) is a highly specialized building block utilized extensively in drug discovery. The difluoromethoxy (
OCF2H
) moiety is a privileged functional group that imparts dynamic lipophilicity to drug candidates, allowing the molecule to adapt to different biological environments via simple bond rotations[1]. Furthermore, the combination of the
OCF2H
group and a chlorine atom on the pyridine core significantly lowers the basicity (
pKa
) of the nitrogen and enhances the overall metabolic stability of the scaffold[2].
Handling this compound requires a deep understanding of its physicochemical properties. This guide provides an authoritative, self-validating protocol for the safe handling, storage, and synthetic application of this fluorinated precursor.
Physicochemical Profile & Hazard Causality
Before initiating any experimental workflow, it is critical to understand the intrinsic properties of the compound. The table below summarizes the key quantitative data and regulatory classifications.
According to the 3, this compound carries a GHS07 classification[3]. The hazards are directly linked to its molecular structure:
Tissue Irritation (STOT SE 3): The highly electron-withdrawing nature of the halogenated pyridine ring increases the acidity of the carboxylic acid moiety. Aerosolized dust from this solid acts as a potent irritant to the respiratory tract and mucous membranes.
Thermal Decomposition: Heating this heavily halogenated scaffold beyond its decomposition point poses a severe inhalation hazard. Thermal breakdown will release highly toxic and corrosive gases, including hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (
NOx
).
Safety & Handling Procedures
To establish a self-validating safety system, every handling procedure must be grounded in the chemical realities of the substance.
Personal Protective Equipment (PPE): Standard latex gloves are insufficient. Nitrile gloves must be worn as they provide a superior chemical barrier against halogenated organics and the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve this compound. Safety goggles and a fully fastened lab coat are mandatory.
Engineering Controls: All weighing and transfer operations must be conducted within a certified fume hood . Because the compound is a fine powder, the airflow mitigates the risk of inhalation (STOT SE 3)[3]. Use anti-static weigh boats to prevent the powder from dispersing.
Storage & Stability: Store at 2-8 °C in a desiccator. While the compound is stable under standard conditions, ambient moisture can slowly degrade the material over time. Purging the storage vial with an inert gas (Argon or Nitrogen) prevents oxidative degradation.
Spill Management: In the event of a solid spill, do not sweep dry, as this generates aerosols. Cover the spill with a weak solid base (e.g., sodium bicarbonate,
NaHCO3
) to neutralize the acidic moiety, dampen with water to suppress dust, and transfer to a segregated halogenated waste container.
A primary application of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid is its conversion into functionalized amides for structure-activity relationship (SAR) studies. The following protocol details a highly efficient, self-validating workflow for amide coupling.
Step-by-Step Methodology
Step 1: Reagent Preparation
Action: In a fume hood, weigh 1.0 equivalent (eq) of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid into an oven-dried round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and purge the flask with nitrogen for 5 minutes.
Causality: The inert atmosphere is critical because the active ester intermediate formed in Step 3 is highly susceptible to hydrolysis by atmospheric moisture.
Step 2: Solvation
Action: Inject anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration of the acid. Stir until complete dissolution is observed.
Causality: DMF is utilized due to its high dielectric constant, which effectively solvates the polar carboxylic acid and stabilizes the highly polar transition states of the coupling reaction.
Step 3: Base and Coupling Agent Addition
Action: Inject 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes, then add 1.2 eq of HATU in one portion. Stir the mixture for 10 minutes at room temperature.
Causality: The electron-deficient nature of the fluorinated pyridine core significantly lowers the nucleophilicity of the carboxylate[2]. DIPEA acts as a sterically hindered, non-nucleophilic base to fully deprotonate the acid without competing for the electrophilic center. HATU is strictly required over standard carbodiimides (like EDC) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is necessary to drive the coupling of this deactivated carboxylic acid.
Step 4: Amine Addition
Action: Add 1.1 eq of the target primary or secondary amine (either neat or dissolved in a minimal amount of anhydrous DMF). Allow the reaction to stir at room temperature for 2-4 hours. Monitor completion via LC-MS.
Step 5: Quenching and Workup
Action: Quench the reaction by adding an equal volume of saturated aqueous ammonium chloride (
NH4Cl
). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Causality: The slightly acidic
NH4Cl
quench safely neutralizes excess DIPEA and destroys any unreacted active ester without causing hydrolysis of the newly formed amide bond.
Process Visualization
The following diagram illustrates the critical path for the safe handling and synthetic utilization of the compound, mapping the physical and chemical transformations.
Workflow for the safe handling and amide coupling of 5-Chloro-4-(difluoromethoxy)picolinic acid.
References
NextSDS. "5-Chloro-4-(difluoromethoxy)picolinic acid — Chemical Substance Information." NextSDS Substance Database.
BenchChem. "Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis." BenchChem Technical Guides.
Lee, J. W., et al. "Catalytic radical difluoromethoxylation of arenes and heteroarenes." Chemical Science (RSC Publishing), 2019.
scale-up issues for the synthesis of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical and engineering challenges associated with the scale-up synthesis of 5-Chlor...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical and engineering challenges associated with the scale-up synthesis of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid .
This molecule presents a unique set of challenges: managing the violent exotherm of difluorocarbene generation, controlling the regioselectivity of ambident heterocyclic anions, and preserving the sensitive difluoromethoxy ether during late-stage transformations.
Below, you will find a process workflow, a troubleshooting FAQ, a reagent selection matrix, and a self-validating scale-up protocol.
Process Workflow
Workflow for the scale-up synthesis of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid.
Troubleshooting Guide & FAQs
Q1: We are experiencing a dangerous thermal runaway and massive pressure spikes during the difluoromethylation step. How do we control this at a multi-kilogram scale?Root Cause: The most common bench-stable reagent for this transformation is Sodium chlorodifluoroacetate (SCDA). SCDA generates the active difluorocarbene species (:CF₂) via thermal decarboxylation, which simultaneously releases equimolar amounts of CO₂ gas and NaCl. In standard batch mode, heating the entire reaction mixture causes a sudden, uncontrollable release of CO₂ and a severe thermal runaway[1].
Solution: You must abandon standard batch heating and implement a reverse-dosing strategy . Heat the base (K₂CO₃) in DMF to 95 °C, then slowly pump a room-temperature solution of your starting material and SCDA into the hot mixture. This ensures the rate of reaction (and gas evolution) is strictly limited by your addition rate. Alternatively, have been successfully implemented by process chemists to safely manage the heat and gas evolution of hydroxypyridine difluoromethylation at scale[2].
Q2: LC-MS analysis indicates poor regioselectivity. We are getting a mixture of the desired O-difluoromethyl ether and the N-difluoromethylated pyridone byproduct. How can we improve O-selectivity?Root Cause: 4-Hydroxypyridines exist in a tautomeric equilibrium with their 4-pyridone (amide) forms. Because the resulting anion is ambident, the highly electrophilic difluorocarbene can attack either the oxygen or the nitrogen. At lower temperatures, the more polar pyridone form is favored, driving unwanted N-alkylation.
Solution: Shift the equilibrium toward the hydroxypyridine form by operating at elevated temperatures. As demonstrated in recent , elevated temperatures (90–100 °C) heavily favor the hydroxypyridine (-OH) form, allowing for highly selective O-difluoromethylation[3]. Furthermore, strictly use K₂CO₃; stronger bases like Cs₂CO₃ or NaOH can alter the coordination state of the ambident anion and degrade selectivity.
Q3: We are successfully forming the intermediate ester, but during the final saponification to the carboxylic acid, we are losing the difluoromethoxy group. What is causing this degradation?Root Cause: While the -OCF₂H group is generally stable under physiological conditions, the carbon atom is highly electron-deficient. Prolonged exposure to harsh aqueous bases (e.g., refluxing NaOH or KOH) triggers a nucleophilic attack by hydroxide ions on the difluoromethoxy carbon, leading to defluorination and cleavage back to the 4-hydroxypyridine starting material.
Solution: Saponification must be performed using mild conditions. Switch to Lithium Hydroxide (LiOH) in a miscible solvent system (THF/Water) at strictly ambient temperature (20 °C). The ester will hydrolyze cleanly within 2–4 hours without compromising the integrity of the -OCF₂H moiety.
When designing a scale-up route, selecting the right difluorocarbene source is critical for balancing safety, cost, and yield.
Reagent
Scale-Up Suitability
Exotherm / Gas Risk
Cost at Scale
Primary Byproducts
Sodium chlorodifluoroacetate (SCDA)
Excellent (with reverse dosing)
High (rapid CO₂ evolution)
Low
NaCl, CO₂
TMSCF₂Br
Good (mild conditions)
Low
High
TMSBr
Chlorodifluoromethane (Freon-22)
Moderate (requires pressure vessel)
Low (gas reagent)
Very Low
HCl
Self-Validating Experimental Protocol (100 g Scale)
To ensure high E-E-A-T standards, the following protocol integrates built-in validation checkpoints. This ensures that the chemistry is behaving as expected before proceeding to the next unit operation.
Phase 1: O-Difluoromethylation via Reverse Dosing
Objective: Safely generate difluorocarbene to alkylate the C4-hydroxyl group without thermal runaway.
Setup: 2L jacketed reactor equipped with an overhead stirrer, reflux condenser, internal thermocouple, and a mass flow meter on the exhaust line for off-gas monitoring.
Procedure:
Base Preparation: Charge K₂CO₃ (2.0 equiv) and 500 mL of anhydrous DMF into the reactor. Heat the suspension to an internal temperature of 95 °C.
Substrate Solution: In a separate vessel, dissolve Methyl 5-chloro-4-hydroxypyridine-2-carboxylate (100 g) and SCDA (2.5 equiv) in 500 mL of DMF.
Reverse Dosing: Pump the substrate solution into the hot K₂CO₃ suspension over 3 hours.
Validation Checkpoint 1: Monitor the CO₂ evolution via the mass flow meter. The gas generation rate must correlate directly with the dosing pump rate. If gas evolution spikes or lags, pause the feed immediately to prevent reagent accumulation.
Completion: Stir for an additional 30 minutes post-addition.
Validation Checkpoint 2: Cessation of CO₂ off-gassing indicates complete consumption of the SCDA reagent. LC-MS of an aliquot must confirm <1% remaining starting material and an O/N alkylation ratio of >95:5.
Workup: Cool to 20 °C, quench with 1L of water, and extract with EtOAc (3 x 500 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ester.
Phase 2: Mild Ester Hydrolysis
Objective: Saponify the methyl ester to the carboxylic acid without degrading the sensitive -OCF₂H group.
Procedure:
Reaction: Dissolve the unpurified intermediate from Phase 1 in 500 mL of THF. Add a solution of LiOH·H₂O (1.5 equiv) in 500 mL of water at 20 °C.
Monitoring: Stir vigorously for 2–4 hours.
Validation Checkpoint 3: Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the higher-Rf ester spot is entirely consumed.
Isolation: Concentrate under reduced pressure to remove the THF. Cool the remaining aqueous layer to 5 °C and slowly acidify with 1M HCl to pH 2.5 to precipitate the product.
Final Validation: Filter the white precipitate, wash with cold water, and dry under vacuum at 45 °C.
Validation Checkpoint 4: Confirm product integrity via ¹⁹F NMR (verifying the characteristic doublet around -83 ppm for the intact -OCF₂H group) and ¹H NMR (triplet around 6.5–7.5 ppm for the CHF₂ proton).
References
A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate. Organic Process Research & Development.[Link]
Development of a Safe and Efficient Continuous Flow Method for the Synthesis of 3‐Difluoromethoxypyridine Derivatives. Helvetica Chimica Acta.[Link]
Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters.[Link]
alternative synthetic routes for 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid
Welcome to the Technical Support Center for the synthesis and process optimization of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid (CAS: 1805028-61-8). As a highly functionalized picolinic acid derivative, this...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and process optimization of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid (CAS: 1805028-61-8).
As a highly functionalized picolinic acid derivative, this compound presents unique chemoselectivity challenges due to the presence of an acidic carboxylic group, a sensitive difluoromethoxy ether, and a reactive aryl chloride. This guide is designed for bench chemists and process scientists, providing field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure scalable and reproducible yields.
Synthetic Strategy & Workflow Visualization
To navigate the chemoselectivity issues inherent to this molecule, we recommend two distinct synthetic pathways. Route A introduces the difluoromethoxy group early to avoid side reactions with the carboxylic acid, utilizing a palladium-catalyzed carbonylation to install the picolinic acid moiety. Route B utilizes a late-stage difluoromethylation under mild biphasic conditions to prevent premature ester hydrolysis.
Synthetic workflows for 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid via Routes A and B.
Route A: The Carbonylation Approach (Recommended for Scale-Up)
This route relies on the robust thermal generation of difluorocarbene followed by a regioselective palladium-catalyzed insertion.
Step-by-Step Methodology
O-Difluoromethylation: Charge a flame-dried flask with 2-bromo-5-chloropyridin-4-ol (1.0 eq), anhydrous K₂CO₃ (2.5 eq), and anhydrous DMF (0.5 M). Heat the suspension to 90 °C. Add Sodium chlorodifluoroacetate (SCDA) (2.5 eq) in 5 equal portions over 1 hour. Self-Validation: Attach a bubbler; active CO₂ evolution confirms carbene generation. Stir for 4 h until LCMS shows >95% consumption of the starting material. Quench with ice water, extract with EtOAc, and wash heavily with brine to remove DMF.
Alkoxycarbonylation: Dissolve the resulting 2-bromo-5-chloro-4-(difluoromethoxy)pyridine (1.0 eq) in a 1:1 mixture of anhydrous MeOH and DMF. Add Et₃N (2.0 eq), Pd(OAc)₂ (5 mol%), and dppf (5 mol%). Purge the reactor with N₂, then pressurize with CO gas to 50 psi. Heat at 80 °C for 12 h. Self-Validation: Monitor reaction via GC-MS; the mass shift from the bromide isotope pattern to the methyl ester confirms successful insertion. Filter through Celite and purify via silica plug.
Saponification: Dissolve the ester in THF/H₂O (3:1). Add LiOH·H₂O (1.5 eq) and stir at 25 °C for 2 h. Self-Validation: TLC (Hexanes/EtOAc 7:3) will show complete disappearance of the high-Rf ester. Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the final picolinic acid. Filter, wash with cold water, and dry under a vacuum.
Troubleshooting & FAQs (Route A)
Q: My difluoromethylation using SCDA is stalling at 50% conversion. What is the mechanistic cause?A: SCDA requires thermal decarboxylation to generate the highly reactive singlet difluorocarbene (:CF₂). If the reaction stalls, it is typically due to trace moisture quenching the carbene (forming CO₂ and HF) or insufficient off-gassing of the generated CO₂, which suppresses the decarboxylation equilibrium according to Le Chatelier's principle. Ensure strict anhydrous conditions and use a vented system to drive the reaction forward .
Q: During the carbonylation step, I observe significant formation of a des-bromo byproduct instead of the target ester. How do I fix this?A: This is a classic competing hydrodehalogenation pathway. It occurs when the oxidative addition complex [Pd(Ar)(L)n(X)] undergoes protodemetalation before CO insertion. This is often caused by trace moisture or the methanol solvent acting as a hydride source via beta-hydride elimination. To resolve this, ensure your methanol is strictly anhydrous and maintain the use of a bidentate ligand with a large bite angle (like dppf). The bidentate ligand forces a cis-coordination geometry that accelerates CO insertion and prevents the formation of inactive Pd-black .
Route B: The Late-Stage Difluoromethylation Approach
This route is ideal for rapid analog synthesis where the picolinic acid core is already established, utilizing a milder carbene precursor.
Step-by-Step Methodology
Esterification: Suspend 5-chloro-4-hydroxypicolinic acid in anhydrous MeOH (0.2 M). Add catalytic concentrated H₂SO₄ (0.1 eq). Reflux for 16 h. Self-Validation: A clear solution indicates the dissolution of the zwitterionic starting material into the soluble ester. Concentrate, neutralize with saturated NaHCO₃, and extract with DCM.
Biphasic Difluoromethylation: Dissolve the ester in DCM. Add an equal volume of 30% aqueous KOH (approx. 20 eq) and cool the biphasic mixture to 0 °C. Dropwise, add diethyl bromodifluoromethylphosphonate (2.0 eq). Stir vigorously (1000 rpm) for 2 h at room temperature. Self-Validation: The organic layer will show a new spot on TLC with a distinct UV absorbance shift. Separate the organic layer, dry over Na₂SO₄, and concentrate.
Saponification: Follow the exact LiOH hydrolysis protocol described in Route A to yield the final product.
Troubleshooting & FAQs (Route B)
Q: Why use the expensive phosphonate reagent instead of SCDA for this late-stage route?A: Causality dictates reagent selection here. SCDA requires high temperatures (90–100 °C) to generate difluorocarbene. At these temperatures, in the presence of the required base, the methyl picolinate intermediate is highly susceptible to premature saponification or decarboxylation. The phosphonate reagent undergoes P–C bond cleavage upon basic hydrolysis at 0 °C to room temperature, allowing for mild, chemoselective O-difluoromethylation without destroying the ester functionality .
Q: Can I use chlorodifluoromethane (Freon-22) gas instead to save costs?A: We strongly advise against it. While historically used, Freon-22 is a potent ozone-depleting substance. Furthermore, from a process standpoint, bubbling a gas through a biphasic mixture leads to highly variable stoichiometry, poor reproducibility, and the formation of dimer/trimer byproducts. Liquid or solid precursors (like SCDA or phosphonates) provide superior kinetic control .
Quantitative Data & Route Comparison
To assist in route selection for your specific laboratory or manufacturing constraints, consult the comparative metrics below:
Title: Synthetic Process Development and Scale Up of Palladium-Catalyzed Alkoxycarbonylation of Chloropyridines
Source: Organic Process Research & Development (2001)
URL: [Link]
Reference Data & Comparative Studies
Validation
A Senior Application Scientist's Guide to the Predicted Biological Activity of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid and a Comparative Analysis of its Analogs
For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Pyridine Carboxylic Acid Derivative The pyridine ring is a cornerstone of medicinal chemist...
Author: BenchChem Technical Support Team. Date: April 2026
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Pyridine Carboxylic Acid Derivative
The pyridine ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged" structure in drug design.[1] Pyridine carboxylic acids, in particular, have garnered significant attention as a versatile class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4] The strategic placement of substituents on the pyridine ring can dramatically influence the compound's potency, selectivity, and pharmacokinetic properties.
This guide focuses on the predicted biological activity of a novel, yet uncharacterized, compound: 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid . Due to the absence of publicly available experimental data on this specific molecule, this document will leverage established structure-activity relationships (SAR) from closely related analogs to build a predictive framework for its potential biological targets and efficacy. We will delve into a comparative analysis with known active pyridine carboxylic acid derivatives, propose potential mechanisms of action, and provide detailed experimental protocols for researchers interested in validating these hypotheses. Our aim is to provide a comprehensive, data-driven perspective that can guide future research and development efforts in this promising chemical space.
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the nature of its functional groups. By examining the SAR of known pyridine-2-carboxylic acid analogs, we can infer the likely biological roles of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid.
The Pyridine-2-carboxylic Acid Scaffold: A Key Pharmacophore
The pyridine-2-carboxylic acid moiety is a common feature in many biologically active compounds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid at the 2-position can form crucial interactions with biological targets, such as salt bridges or hydrogen bonds.[5] This dual functionality often allows for strong and specific binding to the active sites of enzymes.
Influence of Ring Substituents
5-Chloro Substitution: The presence of a chlorine atom at the 5-position is a common feature in many bioactive pyridine derivatives. Halogen atoms can enhance biological activity by increasing lipophilicity, which can improve membrane permeability.[1] Furthermore, the chloro group can engage in halogen bonding, a non-covalent interaction that can contribute to binding affinity. Several potent inhibitors of various enzymes, including PLK4 and GPR119, feature a 5-chloro-pyridone or pyrimidine core.[6][7]
4-Difluoromethoxy Substitution: The 4-alkoxy group on the pyridine ring has been shown to be a key determinant of activity in several classes of inhibitors.[8] The difluoromethoxy group is of particular interest. The fluorine atoms can alter the electronic properties of the molecule and can form hydrogen bonds with biological targets. The difluoromethyl group is also known to be metabolically more stable than a methoxy group, which can lead to improved pharmacokinetic profiles. While direct data on a 4-difluoromethoxy group is scarce, the related trifluoromethyl group is a common substituent in medicinal chemistry, often used to enhance potency and metabolic stability.[9]
Comparative Analysis with Known Analogs
To illustrate the potential of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid, we can compare its structural features with those of known active analogs.
Based on this comparative analysis, it is plausible to hypothesize that 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid may act as an enzyme inhibitor , potentially targeting kinases, demethylases, or other enzymes where the pyridine-2-carboxylic acid scaffold can effectively bind to the active site. The combination of the 5-chloro and 4-difluoromethoxy substituents could confer both potency and selectivity.
Hypothesized Mechanism of Action: A Focus on Enzyme Inhibition
Given the prevalence of pyridine carboxylic acids as enzyme inhibitors, a likely mechanism of action for our target compound is the competitive inhibition of an enzyme's active site.
Caption: Hypothesized binding of the target compound to an enzyme active site.
The pyridine-2-carboxylic acid moiety could chelate a metal cofactor in the active site or form key hydrogen bonds. The 5-chloro and 4-difluoromethoxy groups would likely occupy hydrophobic pockets, with the potential for halogen and hydrogen bonding, respectively, to further stabilize the enzyme-inhibitor complex. This would prevent the natural substrate from binding, thereby inhibiting the enzyme's function.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activity of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid, a systematic experimental approach is required. The following protocols provide a roadmap for its initial characterization.
Protocol 1: General Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of the target compound against a panel of candidate enzymes (e.g., kinases, demethylases).
Compound Preparation: Prepare a stock solution of the target compound in a suitable solvent (e.g., DMSO).
Serial Dilutions: Perform serial dilutions of the compound stock to create a range of concentrations.
Assay Setup: In a 96-well plate, add the assay buffer, the target enzyme, and the different concentrations of the compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes).
Reaction Initiation: Add the enzyme's substrate to all wells to start the reaction.
Signal Detection: Measure the reaction product at various time points using a microplate reader (e.g., measuring absorbance, fluorescence, or luminescence).
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for IC50 determination.
Protocol 2: Cell-Based Cytotoxicity Assay
This protocol assesses the general toxicity of the compound on cultured cells.
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the target compound. Include a vehicle control (solvent only).
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
Signal Measurement: Measure the signal (e.g., absorbance or luminescence) using a microplate reader.
Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Conclusion and Future Directions
While the biological activity of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid has not yet been experimentally defined, a thorough analysis of its structural analogs provides a strong foundation for predicting its potential as an enzyme inhibitor. The combination of a 5-chloro substituent and a 4-difluoromethoxy group on the well-established pyridine-2-carboxylic acid scaffold suggests that this compound could exhibit potent and selective biological activity.
The experimental protocols detailed in this guide offer a clear path for the initial biological characterization of this novel molecule. Future research should focus on:
Broad-spectrum screening: Testing the compound against a diverse panel of enzymes and cellular assays to identify its primary biological target(s).
Mechanism of action studies: Elucidating the precise mode of inhibition for any identified targets.
In vivo evaluation: Assessing the compound's efficacy and pharmacokinetic properties in animal models of relevant diseases.
The exploration of novel chemical entities like 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid is essential for the continued advancement of drug discovery. This guide serves as a starting point for unlocking the therapeutic potential of this promising compound.
References
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. [Link]
Synthesis and structure-activity relationship of 4-alkoxy-thieno[2,3-b]pyridine derivatives as potent alkaline phosphatase enhancers for osteoporosis treatment. (2019). PubMed. [Link]
Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024). PubMed. [Link]
Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (n.d.). [Source not further specified].
Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. (1992). Journal of Medicinal Chemistry. [Link]
Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. (2021).
Method for producing 5-(difluoromethyl)pyrazine-2-carboxylic acid and production intermediate thereof. (2016).
Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2023). RSC Publishing. [Link]
Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. (2015). PubMed. [Link]
United States Patent (19). (1987).
Process for producing 5- (difluoromethyl) pyrazine-2-carboxylic acid and its production intermediate. (2017).
Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. (1992). Journal of Medicinal Chemistry. [Link]
Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors. (2004). PubMed. [Link]
Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2025). MDPI. [Link]
5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. (2021). PMC. [Link]
Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (2025). MDPI. [Link]
Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. (n.d.). ISU ReD. [Link]
Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. (2022). ScienceOpen. [Link]
New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2025). Frontiers Publishing Partnerships. [Link]
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]
Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. (2014). PubMed. [Link]
Structure Activity Relationships. (2005). Drug Design Org. [Link]
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]
5-chloro-2,3-difluoropyridine-4-carboxylic acid — Chemical Substance Information. (n.d.). [Source not further specified].
A Senior Application Scientist's Guide to Purity Assessment of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid by HPLC
In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a therapeutic product. Intermediates like 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid are critic...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a therapeutic product. Intermediates like 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid are critical building blocks, and their purity is not merely a quality metric—it is a fundamental determinant of the final API's safety and efficacy. Impurities, even at trace levels, can originate from starting materials, by-products of synthesis, or degradation and may possess their own pharmacological or toxicological profiles.[1][2] Therefore, a robust, validated analytical method for purity assessment is non-negotiable.
This guide provides an in-depth comparison of analytical strategies for assessing the purity of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid. We will detail a primary reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, explaining the scientific rationale behind each parameter. Furthermore, we will compare this with an orthogonal HPLC-Mass Spectrometry (LC-MS) approach, providing the data-rich insights required for comprehensive impurity profiling and regulatory compliance.
Pillar 1: The Primary Workhorse - Reversed-Phase HPLC with UV Detection
For routine quality control and purity assessment of polar, ionizable molecules like our target compound, RP-HPLC with a C18 stationary phase is the industry's established workhorse.[3] The methodology is built on the principle of partitioning the analyte between a nonpolar stationary phase (the C18 column) and a polar mobile phase.
The "Why": Causality in Method Design
Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides effective retention for a broad range of molecules. For a polar compound like a pyridine carboxylic acid, this interaction is sufficient for retention and separation from non-polar impurities without excessive peak tailing.[3][4]
Mobile Phase Composition: The mobile phase consists of an aqueous component and an organic modifier (acetonitrile). Critically, the aqueous phase is acidified with phosphoric acid. 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid has a carboxylic acid moiety, which will be ionized (negatively charged) at neutral pH. This ionization suppresses its interaction with the nonpolar C18 stationary phase, leading to poor retention and broad, tailing peaks. By lowering the mobile phase pH to approximately 3, we ensure the carboxylic acid is fully protonated (neutral), promoting better retention and sharp, symmetrical peaks.[4][5] Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.
Detection Wavelength: The pyridine ring contains a chromophore that absorbs UV light. A detection wavelength of 255 nm is selected to provide a strong signal for the main compound and related aromatic impurities, ensuring high sensitivity.[5]
Experimental Protocol: RP-HPLC-UV Method
Instrumentation:
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Elution Mode: Gradient elution is employed to ensure separation of early-eluting polar impurities and later-eluting non-polar impurities within a reasonable runtime.
0-5 min: 20% B
5-25 min: 20% to 80% B
25-30 min: 80% B
30-31 min: 80% to 20% B
31-40 min: 20% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection: UV at 255 nm.
Sample and Standard Preparation:
Diluent: A 50:50 mixture of Acetonitrile and Water is a suitable diluent.
Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[2]
Sample Solution (1.0 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulates.[4]
Data Analysis and Expected Results
The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Table 1: Representative Purity Data from RP-HPLC-UV Analysis
Pillar 2: The Investigative Tool - Orthogonal Analysis by LC-MS
While HPLC-UV is excellent for routine purity checks, it has limitations. It cannot identify unknown impurities, and co-eluting peaks can lead to inaccurate quantification. This is where an orthogonal method—one that separates compounds by a different mechanism or uses a different detection principle—becomes essential.[1][6] High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the definitive tool for impurity identification.[7][8][9]
The "Why": The Power of Mass Detection
Superior Identification: MS provides the mass-to-charge ratio (m/z) of a compound, which is a direct measure of its molecular weight. This information is invaluable for proposing elemental compositions and identifying unknown impurities, a critical step in drug development.[8][10]
Enhanced Specificity: MS can distinguish between compounds that co-elute chromatographically but have different masses, preventing errors in purity assessment.
Increased Sensitivity: For many compounds, modern mass spectrometers offer higher sensitivity than UV detectors, allowing for the detection and identification of impurities at extremely low levels.[7][11]
To make the HPLC method compatible with MS, the non-volatile phosphoric acid buffer must be replaced with a volatile alternative like formic acid.[8][12]
Experimental Protocol: RP-HPLC-MS Method
Instrumentation:
UHPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Mass spectrometry data acquisition and analysis software.
Chromatographic Conditions:
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (UPLC-compatible for faster analysis).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Elution Mode: A similar gradient profile to the UV method, adjusted for the shorter column length.
Data Acquisition: Full scan for detection, with data-dependent MS/MS for fragmentation and structural elucidation of significant impurities.
Comparative Data: The LC-MS Advantage
When Unknown Impurity 1 from the UV analysis (0.08%) is analyzed by LC-MS, we gain critical identifying information.
Table 2: Comparative Analysis of Impurities by UV and MS Detection
Peak ID
Retention Time (min)
Area % (UV)
Observed m/z (ESI-)
Proposed Identity
Main Peak
6.2
99.75
224.9815
C7H3ClF2NO3 (Analyte)
Impurity 1
2.9
0.08
242.9921
C7H5ClF2NO4 (Potential Hydroxylated Impurity)
Impurity 2
8.1
0.15
191.0123
C6H4ClNO3 (Potential Starting Material)
The high-resolution mass data allows for the confident assignment of elemental compositions, turning an "unknown" into a "known" impurity that can be tracked, synthesized for toxicological studies, or eliminated through process optimization.
Workflow and Validation Strategy
A robust analytical approach integrates both methods into a logical workflow. The HPLC-UV method serves as the primary, high-throughput screen for purity. If any unknown impurity is detected above the identification threshold defined by regulatory guidelines like ICH Q3A/B, the orthogonal LC-MS method is triggered for identification and characterization.
All analytical methods used in a regulated environment must be validated to ensure they are fit for purpose.[13] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15][16]
Key Validation Parameters
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).
Linearity & Range: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range.[17]
Accuracy: The closeness of test results to the true value.
Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17]
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid
Introduction 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique combination of a ch...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique combination of a chloro-substituent, a difluoromethoxy group, and a carboxylic acid handle makes it a valuable building block for the synthesis of complex bioactive molecules. The difluoromethoxy (-OCF₂H) group, in particular, is a prized bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability, lipophilicity, and binding affinity. However, the efficient and economical synthesis of such a precisely substituted scaffold presents a considerable challenge.
This guide provides an in-depth comparison of three distinct, plausible synthetic strategies for producing 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid. We will dissect each route from the perspective of a process chemist, focusing on raw material costs, step-count, operational complexity, potential yields, and overall cost-effectiveness. The objective is to provide researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic approach for their specific needs, whether for small-scale discovery or large-scale manufacturing.
Overview of Synthetic Strategies
The primary challenge in synthesizing the target molecule lies in the selective introduction of four different substituents onto the pyridine ring. The order of these transformations is critical to avoid unwanted side reactions and to maximize yield. We will evaluate three logical, albeit distinct, approaches:
Route A: Late-Stage Difluoromethoxylation. This strategy begins with a pre-functionalized pyridine core and introduces the crucial difluoromethoxy group in a key final step.
Route B: Pyridine Core Construction from a Precursor. This approach builds the pyridine ring from a highly substituted, commercially available starting material, simplifying the subsequent functionalization steps.
Route C: Sequential Functionalization and Hydrolysis. This route employs a readily available starting material and proceeds through a series of sequential substitutions, culminating in the hydrolysis of a nitrile to form the carboxylic acid.
A high-level comparison of these workflows is illustrated below.
Caption: High-level overview of the three proposed synthetic routes.
Route A: Late-Stage Difluoromethoxylation of a Hydroxypyridine
Strategy Rationale
This approach is predicated on the availability of a pyridine core that already contains the chloro and carboxylic acid functionalities. The strategy hinges on the difluoromethoxylation of a 4-hydroxypyridine precursor. This is often a robust and high-yielding transformation. The carboxylic acid is protected as an ester during this step to prevent unwanted side reactions.
The proposed synthetic scheme is as follows:
Start with commercially available 5-hydroxypyridine-2-carboxylic acid.
Chlorination to install the C5-chloro group, yielding 5-chloro-4-hydroxypyridine-2-carboxylic acid. (This intermediate itself is often challenging to source directly).
Esterification of the carboxylic acid to protect it.
Difluoromethoxylation of the C4-hydroxyl group using a suitable reagent like sodium chlorodifluoroacetate.
Saponification (hydrolysis) of the ester to reveal the final carboxylic acid.
This protocol is adapted from established procedures for the difluoromethylation of hydroxylated N-based heterocycles.[1]
Reaction Setup: To a solution of methyl 5-chloro-4-hydroxypyridine-2-carboxylate (1.0 equiv.) in a polar aprotic solvent such as DMF or NMP, add a base such as potassium carbonate (K₂CO₃, 2.5 equiv.).
Reagent Addition: Add sodium chlorodifluoroacetate (ClCF₂COONa, 2.0 equiv.) to the stirred suspension.
Reaction Conditions: Heat the reaction mixture to 100-120 °C. The reaction generates difluorocarbene (:CF₂) in situ, which is trapped by the phenoxide. Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete (typically 4-12 hours).
Work-up and Purification: Cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude ester can then be purified by column chromatography.
Cost-Effectiveness Analysis
Metric
Analysis
Advantage/Disadvantage
Starting Materials
5-Hydroxypyridine-2-carboxylic acid is commercially available but can be moderately expensive ($5/g).[2] The key intermediate, 5-chloro-4-hydroxypyridine-2-carboxylic acid, is not readily available, making the initial chlorination step necessary and adding cost.
Disadvantage: Key intermediate availability is poor.
Key Reagents
Sodium chlorodifluoroacetate is a relatively inexpensive and stable difluorocarbene precursor.[3] Standard reagents for esterification and saponification are cheap.
Advantage: Utilizes a cost-effective difluoromethoxylation reagent.
Process Complexity
This route involves approximately 4-5 steps from a simple precursor. The difluoromethoxylation step requires elevated temperatures. Purifications are standard.
Neutral: Moderate step count and complexity.
Estimated Yield
Difluoromethoxylation of hydroxypyridines is generally efficient. However, the initial selective chlorination could have moderate yields, impacting the overall process yield.
Disadvantage: Overall yield may be compromised by the initial steps.
Scalability
The use of high temperatures and potential pressure build-up from carbene generation requires careful engineering for large-scale synthesis.
Neutral: Scalable with appropriate engineering controls.
Route B: Pyridine Core Construction via Selective Functionalization
Strategy Rationale
This strategy begins with a simple, multi-halogenated pyridine, 2,3,4,5-tetrachloropyridine, and builds the required functionality through a series of selective reactions. The different electronic environments of the chlorine atoms allow for regioselective substitution. This approach aims to build complexity from a cheap, bulk starting material.
The proposed synthetic scheme involves:
Start with commercially available 2,3,4,5-tetrachloropyridine.
Selective Nucleophilic Aromatic Substitution (SNAᵣ): React with sodium methoxide to selectively displace the most activated chlorine at the C4 position to give a 4-methoxy intermediate.
Directed ortho-Metalation and Carboxylation: Use a strong base like LDA to deprotonate at the C2 position, followed by quenching with CO₂ to install the carboxylic acid.
Demethylation/Difluoromethoxylation Sequence: Cleave the methyl ether at C4 to reveal the hydroxyl group, followed by difluoromethoxylation as in Route A.
Final Hydrolysis if the carboxyl group was protected.
Self-Correction during analysis: A direct conversion from the C4-methoxy group to the target is convoluted. A more direct sub-route (Route C) starting from a more advanced intermediate appears more viable and will be explored next. Route B highlights the challenges of building all functionalities from a simple polychlorinated core, often leading to complex and low-yielding sequences.
Route C: Sequential Functionalization from Dichloro-hydroxypyridine
Strategy Rationale
This is arguably the most promising route, starting from a commercially available intermediate that already possesses three of the key structural elements in the correct positions: 2,5-dichloro-4-hydroxypyridine. This significantly reduces the number of steps and simplifies the overall process.
The proposed synthetic scheme is as follows:
Start with commercially available 2,5-dichloro-4-hydroxypyridine.
Difluoromethoxylation: Convert the C4-hydroxyl group to the difluoromethoxy ether. This is the same key transformation as in Route A.
Selective Cyanation: Introduce a cyano group at the C2 position. This can be achieved via a transition-metal-catalyzed reaction (e.g., a palladium- or nickel-catalyzed cyanation).
Hydrolysis: Convert the C2-cyano group to the desired carboxylic acid under acidic or basic conditions.[4][5][6]
Caption: Workflow for the Sequential Functionalization approach (Route C).
This protocol is based on general procedures for the hydrolysis of electron-deficient cyanopyridines.[4][5]
Reaction Setup: To 5-Chloro-4-(difluoromethoxy)-2-cyanopyridine (1.0 equiv.) in a pressure-rated flask, add a mixture of concentrated sulfuric acid (H₂SO₄) and water (e.g., 1:1 v/v).
Reaction Conditions: Seal the vessel and heat the mixture to 100-140 °C with vigorous stirring. The hydrolysis proceeds via the intermediate amide to the carboxylic acid. Monitor the reaction by HPLC for the disappearance of the starting material and the amide intermediate.
Work-up and Purification: Carefully cool the reaction mixture to room temperature, then pour it onto crushed ice. Adjust the pH of the cold aqueous solution to 2-3 with a strong base (e.g., 50% NaOH solution), causing the product to precipitate.
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the crude 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid. Further purification can be achieved by recrystallization.
Cost-Effectiveness Analysis
Metric
Analysis
Advantage/Disadvantage
Starting Materials
2,5-Dichloro-4-hydroxypyridine is commercially available from multiple suppliers at a relatively low cost for bulk quantities (approx. $1-2/kg at metric ton scale).[7][8]
Major Advantage: Inexpensive and readily available starting material.
Key Reagents
Difluoromethoxylation reagents are cost-effective. Cyanation reagents (e.g., Zn(CN)₂, Pd catalysts) add cost, but catalyst loading can be low. Hydrolysis uses bulk, cheap acids.
Advantage: Reagent costs are manageable, especially at scale.
Process Complexity
This is a concise 3-step synthesis. The cyanation step requires an inert atmosphere and handling of toxic cyanide salts. The hydrolysis step may require a pressure vessel.
Neutral: Fewer steps, but involves some specialized handling.
Estimated Yield
Each of the three steps (difluoromethoxylation, cyanation, hydrolysis) can be expected to proceed in high yield (>80-90%) based on analogous literature transformations.
Major Advantage: High potential overall yield.
Scalability
This route is highly amenable to large-scale production. The handling of cyanide is a standard industrial process with established safety protocols.
Advantage: Excellent scalability.
Comparative Summary and Recommendation
To make an informed decision, a direct comparison of the most viable routes is essential. Route B was deemed less practical due to its complexity and likely low overall yield. Therefore, we will focus on comparing Route A and Route C.
Poor availability of chlorinated intermediate; moderate overall yield.
Handling of toxic cyanide salts; potential need for pressure equipment.
Scalability
Moderate
Excellent
Overall Cost-Effectiveness
Low to Moderate
High
Expert Recommendation
Based on this comprehensive analysis, Route C: Sequential Functionalization from 2,5-Dichloro-4-hydroxypyridine is the most cost-effective and industrially viable method for the synthesis of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid.
While Route A is chemically sound, it is severely hampered by the cost and poor availability of its key starting intermediate. It may be suitable for producing small quantities for initial discovery work if the intermediate is on hand, but it is not a competitive route for scale-up.
For any organization looking to produce 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid at any scale beyond a few grams, focusing process development efforts on optimizing Route C will undoubtedly yield the most economical and robust manufacturing process.
KAISA GROUP INC. (n.d.). 2,5-Dichloro-4-hydroxypyridine CAS NO.343781-57-7.
ChemicalBook. (2025, July 4). 2,5-Dichloro-4-hydroxypyridine.
PrepChem. (n.d.). Synthesis of 5-chloropyridine-2-carboxylic acid.
Google Patents. (n.d.). TW202120479A - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
Sielezin, M. R., & Ngai, M. Y. (2020).
Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
Ni, C., Hu, M., & Hu, J. (2019). Chen's Reagent: A Versatile Reagent for Trifluoromethylation, Difluoromethylenation, and Difluoroalkylation in Organic Synthesis. Chinese Journal of Chemistry, 38(2), 179-196.
ResearchGate. (n.d.). Photoredox Catalysis for the Synthesis of N‐CF2H Compounds Using 1‐((N‐(difluoromethyl)‐4‐methylphenyl)‐sulfonamido)pyridin‐1‐ium Trifluoromethanesulfonate.
MDPI. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 15054-15071.
AIR Unimi. (n.d.). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules.
American Chemical Society. (n.d.). Visible-light photoredox-catalyzed C(sp2)-H difluoromethoxylation of (hetero)arenes utilizing a shelf-stable pyridinium reagent.
Personal protective equipment for handling 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid
Operational Safety & Handling Protocol: 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid As a Senior Application Scientist, my objective is to provide you with more than just a list of safety gear. True laboratory...
As a Senior Application Scientist, my objective is to provide you with more than just a list of safety gear. True laboratory safety relies on understanding the causality behind a molecule's behavior and engineering a self-validating system of defense around it.
5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid (CAS: 1805028-61-8) is a highly specialized intermediate frequently utilized in drug discovery and agrochemical development. Handling this compound requires strict operational discipline due to its unique physicochemical properties.
Part 1: Molecular Hazard Profile & Causality
To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule to understand how it interacts with human biology.
This compound is a halogenated picolinic acid. Its hazard profile is driven by two competing structural features:
The Carboxylic Acid (-COOH) Moiety: This acts as a proton donor. Upon contact with the moisture of the eyes, respiratory tract, or sweat on the skin, it causes a localized drop in pH, leading to acute tissue irritation [1].
The Halogenated Substituents (-Cl and -OCF₂H): Chlorine and difluoromethoxy groups are highly electronegative and significantly increase the lipophilicity (LogP) of the pyridine ring. This allows the molecule to easily penetrate the lipid-rich stratum corneum of the skin. If this compound is dissolved in a penetration-enhancing solvent (like DMSO, standard in drug discovery), the lipophilic ring acts as a carrier, dragging the acidic payload deep into dermal tissues.
Table 1: Quantitative Hazard Data & Causality
Property / GHS Hazard
Value / Category
Causality & Operational Implication
CAS Number
1805028-61-8
Unique identifier for regulatory tracking and inventory management.
Molecular Weight
223.56 g/mol
Low molecular weight powder; highly susceptible to aerosolization and static cling.
H302
Acute Tox. 4 (Oral)
Harmful if swallowed; mandates strict hand-washing and prohibits eating/drinking in the lab.
H315
Skin Irrit. 2
Lipophilic acid disrupts the dermal barrier; mandates chemical-resistant gloves.
H319
Eye Irrit. 2A
Severe ocular irritant; safety glasses are insufficient; splash goggles are required.
H335
STOT SE 3
Respiratory tract irritant; mandates all open handling be restricted to a certified fume hood.
Part 2: Defensive Engineering (PPE Matrix)
Under OSHA standard 29 CFR 1910.138 [2], PPE selection must be based on an evaluation of the performance characteristics of the equipment relative to the specific task.
Hand Protection: Use double-gloved standard nitrile (minimum 4-6 mil thickness) when handling the dry powder. Nitrile offers excellent resistance to solid particulates. Crucial Caveat: If you are dissolving this compound in DMSO or DMF, DMSO degrades nitrile rapidly (often in under 5 minutes). When handling the solubilized form, you must switch to or over-glove with butyl rubber gloves , which offer superior resistance to polar aprotic solvents.
Eye Protection: ANSI Z87.1 compliant chemical splash goggles. Standard safety glasses leave orbital gaps; because this compound is a fine powder, airborne dust can easily settle on the sclera, triggering severe H319 irritation.
Respiratory Protection: Handling must occur inside a chemical fume hood. If a hood is unavailable or a large spill occurs outside of one, a NIOSH-approved N95 or P100 particulate respirator is required to prevent H335 respiratory irritation.
Body Protection: A standard 100% cotton or flame-resistant (FR) lab coat with knit cuffs. Knit cuffs prevent the sleeves from dragging through the powder and eliminate gaps where dust could contact the wrists.
Part 3: Operational Execution & Workflows
Every protocol must be a self-validating system. Do not assume your environment is safe; verify it at each step.
Protocol 1: Safe Weighing and Solubilization
Validation: Verify the chemical fume hood monitor reads a face velocity between 100–120 feet per minute (fpm). This ensures any aerosolized dust is actively pulled away from your breathing zone [3].
Preparation: Don the required PPE (goggles, lab coat, double nitrile gloves).
Static Mitigation: Halogenated powders hold a static charge, causing them to "jump" and aerosolize. Use an anti-static weighing boat and a grounded micro-spatula to weigh the compound.
Transfer & Solubilization: Weigh the required mass. If preparing a stock solution, add the solvent (e.g., DMSO) directly to the weighing vessel inside the hood to prevent transporting open powder across the lab.
Decontamination: Wipe down the analytical balance and hood surface with a damp paper towel to capture any microscopic residual dust.
Workflow for safe handling and weighing of halogenated picolinic acids.
Part 4: Containment & Remediation (Spill Response)
In the event of a spill, the primary objective is to prevent the powder from becoming airborne.
Protocol 2: Spill Containment and Disposal
Assessment: Immediately assess the scale. A minor spill (<50g) inside a fume hood can be managed by the user. A major spill (>50g) or any spill outside the hood requires lab evacuation and EHS intervention.
Containment (Minor Spill): Never sweep dry powder. Sweeping generates inhalable dust. Instead, dampen a paper towel with water or a mild alkaline solution (e.g., dilute sodium bicarbonate to neutralize the carboxylic acid) and gently wipe the spill inward.
Categorization & Disposal: Place all contaminated materials (towels, gloves, weighing boats) into a designated hazardous waste bag. It is critical to label this strictly as "Halogenated Solid Waste."
Causality: Incinerating this compound with non-halogenated waste produces highly corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases, which can destroy standard incinerator scrubbers and pose severe environmental hazards [3].
Decision matrix and procedural logic for chemical spill response and containment.
References
NextSDS. (2026). Chemical Substance Information: 5-Chloro-4-(difluoromethoxy)picolinic acid (CAS: 1805028-61-8). NextSDS Chemical Compliance.[Link]
Occupational Safety and Health Administration (OSHA). (1994). 1910.138 - Hand Protection. United States Department of Labor.[Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press.[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.